Ethyl 4-acetoxyacetoacetate

Description

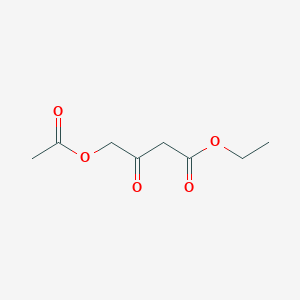

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-acetyloxy-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O5/c1-3-12-8(11)4-7(10)5-13-6(2)9/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYNVCBUVDFHONF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40467214 | |

| Record name | ethyl 4-acetoxyacetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40467214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35594-15-1 | |

| Record name | ethyl 4-acetoxyacetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40467214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 4-Acetoxyacetoacetate from Ethyl Acetoacetate

This guide provides a comprehensive overview of the synthesis of ethyl 4-acetoxyacetoacetate, a valuable intermediate in organic synthesis. The primary focus is on the direct α-acetoxylation of ethyl acetoacetate using lead(IV) acetate. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering both theoretical insights and a field-proven experimental protocol.

Introduction: The Strategic Importance of α-Functionalized β-Keto Esters

Ethyl acetoacetate is a cornerstone of modern organic synthesis, primarily known for the acetoacetic ester synthesis, which allows for the formation of a wide array of ketones and substituted acetic acids.[1][2][3] Its utility stems from the high acidity of the α-protons situated between two carbonyl groups, facilitating the formation of a stabilized enolate.[2]

The direct functionalization of this α-position expands its synthetic potential significantly. The introduction of an acetoxy group at the C-4 position yields ethyl 4-acetoxyacetoacetate. This transformation converts the terminal methyl group of ethyl acetoacetate into a functionalized site, opening new avenues for subsequent chemical modifications and the construction of complex molecular architectures used in pharmaceuticals and specialty chemicals.[4]

Core Synthesis Strategy: α-Oxidation with Lead(IV) Acetate

The most direct and established method for synthesizing ethyl 4-acetoxyacetoacetate is the α-oxidation of ethyl acetoacetate. Lead(IV) acetate, Pb(OAc)₄, is the reagent of choice for this transformation due to its efficacy in acetoxylating C-H bonds adjacent to a carbonyl group.[5][6][7]

Mechanistic Rationale

The reaction proceeds through the enol or enolate form of ethyl acetoacetate. The choice of solvent and reaction conditions can influence the predominant tautomer. The mechanism is generally understood to involve the following key steps:

-

Enolization: Ethyl acetoacetate exists in equilibrium with its enol tautomer. This equilibrium is crucial for the reaction to proceed.

-

Ligand Exchange: The enol form reacts with lead(IV) acetate, displacing an acetate ligand to form a lead-enol intermediate.

-

Reductive Elimination: This intermediate undergoes reductive elimination. The Pb(IV) is reduced to Pb(II), and an acetoxy group is transferred to the α-carbon of the ester, forming the desired product, ethyl 4-acetoxyacetoacetate, and lead(II) acetate as a byproduct.

This process is a powerful example of using a hypervalent metal oxide to achieve a specific C-O bond formation at a traditionally less reactive C-H bond.

Experimental Protocol: A Validated Laboratory Procedure

This section details a robust, step-by-step protocol for the synthesis of ethyl 4-acetoxyacetoacetate. Adherence to safety precautions, particularly when handling lead(IV) acetate, is paramount.

Reagent and Equipment Data

A clear summary of the necessary reagents is provided below.

| Reagent | Formula | Molar Mass ( g/mol ) | Moles | Quantity | Role |

| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 0.10 | 13.01 g (12.7 mL) | Starting Material |

| Lead(IV) Acetate | Pb(C₂H₃O₂)₄ | 443.38 | 0.10 | 44.34 g | Oxidizing Agent |

| Benzene | C₆H₆ | 78.11 | - | 200 mL | Solvent |

| Saturated NaHCO₃ | NaHCO₃ | 84.01 | - | ~100 mL | Quenching/Wash |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | ~5 g | Drying Agent |

Required Equipment:

-

500 mL three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Thermometer

-

Dropping funnel (optional, for solvent addition)

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Step-by-Step Synthesis Workflow

-

Reaction Setup: Assemble the 500 mL three-neck flask with a magnetic stir bar, reflux condenser, and thermometer. Ensure all glassware is thoroughly dried. The entire apparatus should be set up within a certified chemical fume hood.

-

Reagent Charging: To the flask, add ethyl acetoacetate (13.01 g, 0.10 mol) and dry benzene (200 mL). Begin stirring to ensure a homogeneous solution.

-

Oxidant Addition: Carefully add lead(IV) acetate (44.34 g, 0.10 mol) to the stirred solution in portions over 15-20 minutes. The addition may be slightly exothermic; monitor the temperature to maintain it below 40°C.

-

Reaction: Once the addition is complete, gently heat the reaction mixture to reflux (approximately 80°C for benzene) and maintain for 2-3 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography) by observing the consumption of ethyl acetoacetate.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature. A precipitate of lead(II) acetate will form.

-

Filter the mixture through a pad of Celite to remove the lead salts. Wash the filter cake with a small amount of benzene.

-

Transfer the filtrate to a separatory funnel and wash sequentially with two 50 mL portions of saturated sodium bicarbonate (NaHCO₃) solution to remove any remaining acetic acid, followed by one 50 mL portion of brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and concentrate the solvent using a rotary evaporator.

-

-

Purification: Purify the resulting crude oil by vacuum distillation to yield pure ethyl 4-acetoxyacetoacetate.

Product Characterization

The identity and purity of the final product should be confirmed through standard analytical techniques.

| Parameter | Expected Value |

| Boiling Point | 105-107 °C at 10 mmHg |

| Appearance | Colorless to pale yellow liquid[8] |

| ¹H NMR (CDCl₃, δ) | ~1.3 (t, 3H), ~2.2 (s, 3H), ~3.6 (s, 2H), ~4.2 (q, 2H), ~4.9 (s, 2H) |

| IR (neat, cm⁻¹) | ~1750 (ester C=O), ~1725 (keto C=O), ~1230 (C-O stretch) |

Safety and Handling: Managing the Risks of Lead(IV) Acetate

Lead(IV) acetate is a hazardous substance and requires strict safety protocols.

-

Toxicity: It is harmful if swallowed or inhaled and may cause damage to organs through prolonged or repeated exposure.[9][10] Crucially, it is classified as a substance that may damage fertility or the unborn child.[9][11]

-

Handling: Always handle lead(IV) acetate in a well-ventilated chemical fume hood.[9][12] Wear appropriate personal protective equipment (PPE), including nitrile gloves, chemical safety goggles, and a lab coat.[10][12] Avoid creating dust.[10]

-

Stability: Lead(IV) acetate is sensitive to moisture and air, which can cause it to decompose into lead dioxide, appearing as a brown discoloration.[13][14] It should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere.[9]

-

Waste Disposal: All lead-containing waste, including filter cakes and aqueous washes, must be collected and disposed of as hazardous waste according to institutional and local regulations.[10] Do not discharge into the environment.[10][11]

Workflow Visualization

The following diagram outlines the logical flow of the synthesis process from preparation to final product characterization.

Caption: Workflow for the synthesis of ethyl 4-acetoxyacetoacetate.

Conclusion

The oxidation of ethyl acetoacetate with lead(IV) acetate provides a reliable and direct route to ethyl 4-acetoxyacetoacetate. This guide offers a comprehensive framework, from mechanistic understanding to a detailed experimental protocol, designed to ensure a successful and safe synthesis. The key to this procedure is the meticulous handling of the lead reagent and careful purification of the final product. The resulting α-acetoxy β-keto ester is a versatile building block, ready for further elaboration in complex synthetic campaigns.

References

-

Safety Data Sheet for Lead(IV) acetate . Washington State University.

-

Material Safety Data Sheet - Lead (IV) Acetate, 95% . Cole-Parmer.

-

Lead Tetra Acetate CAS No 546-67-8 Material Safety Data Sheet . Central Drug House (P) Ltd.

-

Material Safety Data Sheet (MSDS) for Lead tetra-acetate . EM Science.

-

Lead Acetate Basic Anhydrous Extra Pure MSDS . Loba Chemie.

-

Acetoacetic acid, ethyl ester . Organic Syntheses Procedure.

-

Acetoacetic ester synthesis . Wikipedia.

-

Ethyl Acetoacetate: A Versatile Compound for Biofilm Inhibition and Organic Synthesis . Technology Networks.

-

Synthesis of ethyl 4-haloacetoacetates . Google Patents (US3786082A).

-

Ethyl Acetoacetate: Synthesis & Applications . Chemistry for everyone - WordPress.com.

-

Applications of ethyl acetoacetate in organic synthesis . Brainly.in.

-

Oxidation Reactions (Lead Tetraacetate) . YouTube.

-

ETHYL ACETO ACETATE FOR SYNTHESIS . RXSOL Chemo Pharma International.

-

Synthetic Application Of Ethyl-acetoacetate|B.Sc Final Year - Organic Synthesis Via Enolate . YouTube.

-

Protocol for Acetoacetic Ester Synthesis Utilizing Sodium Salt . Benchchem.

-

Lead Tetraacetate in Organic Synthesis . Juniper Publishers.

-

Lead(IV) acetate . Wikipedia.

-

Lead tetra acetate . Slideshare.

-

Ethyl acetoacetate . NIST WebBook.

-

Ethyl Acetoacetate . PubChem.

-

Lead(IV) acetate . chemeurope.com.

-

Lead Tetra Acetate . Scribd.

-

Glycol Oxidative Cleavage Lead Tetraacetate . ChemTube3D.

-

Ethyl acetoacetate complete chapter - synthesis, properties and applications . YouTube.

Sources

- 1. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]

- 2. khannapankaj.wordpress.com [khannapankaj.wordpress.com]

- 3. ETHYL ACETO ACETATE FOR SYNTHESIS | Marine Chemicals,Tank Cleaning Chemicals,Water Chemicals Products,Cooling Water Treatment Chemicals [rx-sol.com]

- 4. brainly.in [brainly.in]

- 5. Lead(IV) acetate - Wikipedia [en.wikipedia.org]

- 6. Lead(IV)_acetate [chemeurope.com]

- 7. scribd.com [scribd.com]

- 8. Ethyl Acetoacetate | C6H10O3 | CID 8868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. lobachemie.com [lobachemie.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. youtube.com [youtube.com]

- 14. 10. Lead tetra acetate | PDF [slideshare.net]

An In-depth Technical Guide to Ethyl 4-acetoxyacetoacetate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Identification

A definitive CAS number for Ethyl 4-acetoxyacetoacetate is not prominently listed in major chemical databases. However, a closely related compound, Ethyl 4-acetoxybutanoate , is registered under CAS number 25560-91-2 .[1] The key structural difference is the absence of the 3-oxo (keto) group in Ethyl 4-acetoxybutanoate.

The proposed molecular structure of Ethyl 4-acetoxyacetoacetate is presented below.

Molecular Formula: C₈H₁₂O₅

Molecular Weight: 188.18 g/mol

IUPAC Name: ethyl 4-acetoxy-3-oxobutanoate

Caption: Molecular structure of Ethyl 4-acetoxyacetoacetate.

Physicochemical Properties (Predicted and Inferred)

Due to the limited availability of experimental data for Ethyl 4-acetoxyacetoacetate, the following properties are predicted based on its structure and comparison with related compounds like ethyl acetoacetate and ethyl 4-chloroacetoacetate.

| Property | Predicted/Inferred Value | Source/Basis for Prediction |

| Appearance | Colorless to pale yellow liquid | Based on analogs like ethyl acetoacetate.[2][3] |

| Boiling Point | Higher than ethyl acetoacetate (181 °C) | The addition of the acetoxy group increases molecular weight and polarity. |

| Solubility | Soluble in most organic solvents. | Similar to other esters.[2] |

| Density | Greater than 1.0 g/mL | The presence of additional oxygen atoms is expected to increase the density compared to ethyl acetoacetate (1.028 g/mL). |

| Stability | Stable under standard conditions, but may be sensitive to strong acids, bases, and high temperatures. | The ester and β-dicarbonyl moieties are susceptible to hydrolysis and other reactions under harsh conditions. |

Synthesis of Ethyl 4-acetoxyacetoacetate

The most plausible and efficient synthetic route to Ethyl 4-acetoxyacetoacetate involves the nucleophilic substitution of a suitable leaving group at the 4-position of an ethyl acetoacetate derivative. The readily available Ethyl 4-chloroacetoacetate (CAS: 638-07-3) serves as an excellent starting material for this transformation.[4][5]

The proposed synthesis proceeds via a nucleophilic substitution reaction where an acetate salt displaces the chloride ion.

Caption: Proposed synthesis of Ethyl 4-acetoxyacetoacetate.

Experimental Protocol: Synthesis from Ethyl 4-chloroacetoacetate

This protocol is a well-established method for nucleophilic substitution on α-haloketones and is expected to yield the desired product in good yield.

Materials:

-

Ethyl 4-chloroacetoacetate

-

Sodium acetate (anhydrous)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve Ethyl 4-chloroacetoacetate (1.0 eq) in anhydrous DMF.

-

Addition of Nucleophile: Add anhydrous sodium acetate (1.2 eq) to the solution. The excess acetate ensures the complete conversion of the starting material.

-

Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir vigorously. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing diethyl ether and wash with water to remove the DMF.

-

Aqueous Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution to remove any unreacted acetic acid, and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to obtain pure Ethyl 4-acetoxyacetoacetate.

Causality Behind Experimental Choices:

-

Solvent: DMF is an excellent polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction by solvating the cation (Na⁺) and leaving the acetate anion more nucleophilic.

-

Temperature: Heating the reaction increases the rate of reaction. However, excessively high temperatures should be avoided to prevent side reactions.

-

Anhydrous Conditions: The use of anhydrous reagents and solvent is crucial to prevent the hydrolysis of the ester functionalities and the starting material.

-

Work-up: The aqueous work-up is designed to remove the DMF solvent, the sodium chloride byproduct, and any unreacted starting materials or side products.

Applications in Drug Development and Organic Synthesis

Ethyl 4-acetoxyacetoacetate is a promising intermediate for the synthesis of a wide range of pharmacologically active molecules. The presence of multiple reactive sites allows for diverse chemical transformations.

-

Synthesis of Heterocycles: The β-keto ester moiety is a classic precursor for the synthesis of various heterocycles such as pyrimidines, pyridines, and pyrazoles, which are common scaffolds in many approved drugs. The 4-acetoxy group can be used as a handle for further functionalization or as a leaving group in cyclization reactions.

-

Introduction of Oxygen Functionality: The acetoxy group provides a masked hydroxyl group, which can be unmasked under mild conditions. This allows for the introduction of a hydroxyl group at a specific position in a molecule, which can be critical for biological activity and drug-receptor interactions.

-

Pro-drug Design: The acetoxy group can potentially be used in pro-drug strategies, where the ester is cleaved in vivo to release the active hydroxylated metabolite.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling Ethyl 4-acetoxyacetoacetate and its precursors.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

Conclusion

Ethyl 4-acetoxyacetoacetate, while not extensively documented, represents a valuable and versatile building block for organic synthesis and drug discovery. Based on the chemistry of its close analogs, a reliable synthetic route from the commercially available ethyl 4-chloroacetoacetate is proposed. The unique combination of a β-keto ester and a 4-acetoxy group provides multiple avenues for chemical modification, making it an attractive starting material for the synthesis of complex and potentially bioactive molecules. This guide provides the foundational knowledge for researchers to synthesize, characterize, and explore the utility of this promising compound in their scientific endeavors.

References

-

Wikipedia. Ethyl acetoacetate. [Link]

-

PubChem. Ethyl Acetoacetate. [Link]

-

PubChem. Ethyl 4-chloroacetoacetate. [Link]

- Google Patents.

-

Journal of the Chemical Society, Perkin Transactions 1. Stereoselective synthesis of cis-4-(substituted) monobactams from ethyl acetoacetate. [Link]

-

PubChem. Ethyl 4-ethoxy-3-oxobutyrate. [Link]

-

J-STAGE. REACTION OF HALOACETOACETATE WITH L-CYSTEINE ETHYL ESTER -SYNTHESIS OF 1,4-THIAZINE DERIVATIVES-. [Link]

-

YouTube. ethylacetoacetic synthesis | Ethyl acetoacetate preparation. [Link]

- Google Patents.

-

ResearchGate. Carboxylate catalysis: a mild catalytic O-silylative aldol reaction of al- dehydes and ethyl diazoacetate. [Link]

-

WordPress.com. Ethyl Acetoacetate: Synthesis & Applications. [Link]

-

Organic Syntheses. esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. [Link]

-

PubChem. Ethyl 4-hydroxy-3-oxobutanoate. [Link]

-

ResearchGate. Novel one-pot process for the synthesis of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. [Link]

Sources

- 1. 25560-91-2 CAS MSDS (ETHYL 4-ACETOXYBUTANOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Ethyl acetoacetate - Wikipedia [en.wikipedia.org]

- 3. Ethyl Acetoacetate | C6H10O3 | CID 8868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl 4-chloroacetoacetate | C6H9ClO3 | CID 69484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl 4-chloroacetoacetate | 638-07-3 [chemicalbook.com]

An In-Depth Technical Guide to the Spectroscopic Data of Ethyl 4-acetoxyacetoacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-acetoxyacetoacetate is a derivative of ethyl acetoacetate, a versatile building block in organic synthesis. The introduction of an acetoxy group at the C-4 position modifies the molecule's electronic and steric properties, influencing its reactivity and spectroscopic characteristics. A thorough understanding of its spectral data is paramount for researchers in organic synthesis and drug development for reaction monitoring, quality control, and structural elucidation of more complex molecules derived from it. This guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of ethyl 4-acetoxyacetoacetate, grounded in the fundamental principles of spectroscopy and drawing comparisons with the well-characterized ethyl acetoacetate.

Like other β-keto esters, ethyl 4-acetoxyacetoacetate is expected to exhibit keto-enol tautomerism. This equilibrium between the keto and enol forms is a crucial factor influencing its spectroscopic properties, particularly in NMR and IR spectroscopy. The position of this equilibrium can be affected by factors such as solvent polarity and temperature.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of ethyl 4-acetoxyacetoacetate.

¹H NMR Spectroscopy

The ¹H NMR spectrum of ethyl 4-acetoxyacetoacetate is predicted to show distinct signals for each set of non-equivalent protons. Due to the presence of keto-enol tautomerism, the spectrum would be a composite of signals from both tautomers, with the keto form generally being predominant in common deuterated solvents like CDCl₃.

Predicted ¹H NMR Data (Keto Form):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality Behind the Shift |

| ~1.3 | Triplet | 3H | -OCH₂CH ₃ | Typical chemical shift for a methyl group in an ethyl ester, split by the adjacent methylene group. |

| ~2.1 | Singlet | 3H | -OC(=O)CH ₃ | Protons of the acetyl group, appearing as a singlet due to the absence of adjacent protons. |

| ~3.6 | Singlet | 2H | -C(=O)CH ₂C(=O)- | Methylene protons alpha to two carbonyl groups are significantly deshielded. |

| ~4.2 | Quartet | 2H | -OCH ₂CH₃ | Methylene protons of the ethyl ester, deshielded by the adjacent oxygen and split by the methyl group. |

| ~4.8 | Singlet | 2H | -C(=O)CH ₂OAc | Methylene protons adjacent to a carbonyl group and an acetoxy group, expected to be significantly downfield. |

Insights from Keto-Enol Tautomerism:

The presence of the enol form would introduce additional signals. A characteristic signal for the enolic vinyl proton would appear around δ 5.0-5.5 ppm, and the enolic hydroxyl proton would be observed as a broad singlet at a downfield chemical shift (δ 10-13 ppm) due to intramolecular hydrogen bonding.[2][3] The relative integration of the signals for the keto and enol forms can be used to determine the equilibrium constant of the tautomerism.[3]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

Predicted ¹³C NMR Data (Keto Form):

| Chemical Shift (δ, ppm) | Carbon Atom | Rationale for the Chemical Shift |

| ~14 | -OCH₂C H₃ | Typical upfield signal for a methyl carbon in an ethyl group. |

| ~21 | -OC (=O)CH₃ | Carbon of the acetyl methyl group. |

| ~50 | -C(=O)C H₂C(=O)- | Methylene carbon between two carbonyl groups, deshielded. |

| ~62 | -OC H₂CH₃ | Methylene carbon of the ethyl ester, deshielded by the oxygen atom. |

| ~68 | -C(=O)C H₂OAc | Methylene carbon adjacent to the acetoxy group. |

| ~167 | -OC (=O)CH₃ | Carbonyl carbon of the ester group. |

| ~170 | -OC (=O)CH₂- | Carbonyl carbon of the acetoxy group. |

| ~200 | -C (=O)CH₂OAc | Ketone carbonyl carbon, typically found in the downfield region.[4][5] |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of ethyl 4-acetoxyacetoacetate and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer's probe.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

-

Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of ethyl 4-acetoxyacetoacetate will be characterized by the vibrational frequencies of its ester and ketone carbonyl groups, as well as C-O and C-H bonds.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Significance |

| ~2980 | C-H (sp³) | Stretching | Presence of alkyl groups. |

| ~1750 | C=O (Ester) | Stretching | Characteristic strong absorption for the ester carbonyl group of the ethyl ester. |

| ~1740 | C=O (Ester) | Stretching | Characteristic strong absorption for the ester carbonyl group of the acetoxy group. |

| ~1720 | C=O (Ketone) | Stretching | Strong absorption for the ketone carbonyl group. The presence of multiple strong peaks in the carbonyl region is a key feature. |

| ~1240 | C-O (Ester) | Stretching | Strong absorption associated with the C-O single bond of the ester groups. |

The presence of the enol tautomer would lead to a broad O-H stretching band around 3200-2800 cm⁻¹ and a C=C stretching band around 1650 cm⁻¹.[1]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: As ethyl 4-acetoxyacetoacetate is a liquid, a thin film can be prepared by placing a drop of the neat sample between two salt plates (e.g., NaCl or KBr).

-

Background Spectrum: Acquire a background spectrum of the clean salt plates to subtract any atmospheric interferences (e.g., CO₂ and H₂O).

-

Sample Spectrum: Acquire the IR spectrum of the sample.

-

Data Processing: Process the spectrum to identify the key absorption bands and their corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural identification. For ethyl 4-acetoxyacetoacetate, electron ionization (EI) is a common technique.

Predicted Fragmentation Pattern:

The mass spectrum is expected to show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound (C₈H₁₂O₅, MW = 188.18 g/mol ). The fragmentation pattern will be influenced by the presence of the ester and ketone functionalities.

Key Predicted Fragment Ions:

| m/z | Proposed Fragment | Fragmentation Pathway |

| 188 | [C₈H₁₂O₅]⁺ | Molecular Ion |

| 143 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical from the ethyl ester. |

| 129 | [M - CH₂COOCH₃]⁺ | Alpha-cleavage next to the ketone. |

| 115 | [M - OAc]⁺ | Loss of the acetoxy radical. |

| 87 | [CH₃C(O)CH₂CO]⁺ | Cleavage of the ethyl ester group. |

| 43 | [CH₃CO]⁺ | Acylium ion from the acetyl group, often the base peak. |

Experimental Workflow for Mass Spectrometry

Caption: Experimental workflow for obtaining a mass spectrum.

Key Fragmentation Pathway

Caption: Predicted major fragmentation pathways for ethyl 4-acetoxyacetoacetate.

Conclusion

The spectroscopic analysis of ethyl 4-acetoxyacetoacetate provides a detailed picture of its molecular structure. The NMR spectra are expected to be complex due to the presence of multiple functional groups and the keto-enol tautomerism. The IR spectrum will be dominated by strong carbonyl absorptions, and the mass spectrum will show characteristic fragmentation patterns of a β-keto ester. This comprehensive guide, based on established spectroscopic principles and data from related compounds, serves as a valuable resource for scientists working with this important synthetic intermediate. The provided protocols offer a standardized approach to obtaining high-quality spectral data, ensuring consistency and reliability in research and development.

References

- BenchChem. Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters.

-

Chemistry LibreTexts. 4.4: Ethyl Acetoacetate and Its Enol Form. [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

Chemistry LibreTexts. 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]

Sources

- 1. Ethyl 4-(acetyloxy)butanoate | C8H14O4 | CID 4340980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 4-hydroxy-3-oxobutanoate | C6H10O4 | CID 13335342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US3786082A - Synthesis of ethyl 4-haloacetoacetoacetates - Google Patents [patents.google.com]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

Abstract: The Challenge of Characterizing Tautomeric Equilibria in Substituted β-Ketoesters

An In-Depth Technical Guide to the Keto-Enol Tautomerism of Ethyl 4-acetoxyacetoacetate

The interconversion of tautomers, constitutional isomers in dynamic equilibrium, is a fundamental principle in organic chemistry with profound implications for reactivity, stability, and biological activity.[1][2][3] For professionals in drug discovery and development, understanding and quantifying the tautomeric preference of a molecule is not merely an academic exercise; it is a critical step in predicting a compound's behavior, from its shelf-life to its interaction with a biological target.[2] Ethyl 4-acetoxyacetoacetate, a substituted β-ketoester, presents a compelling case study in this domain. Its structure contains the classic 1,3-dicarbonyl moiety prone to keto-enol tautomerism, further modulated by the electronic influence of a C4-acetoxy group. This guide presents a multi-faceted, self-validating framework for the comprehensive analysis of the keto-enol equilibrium of Ethyl 4-acetoxyacetoacetate, integrating high-resolution spectroscopy with computational modeling to provide a robust, quantitative understanding of this dynamic system.

The Tautomeric System of Ethyl 4-acetoxyacetoacetate

Fundamental Principles of Keto-Enol Tautomerism

Keto-enol tautomerism describes the chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond).[4][5] The interconversion involves the migration of a proton and the corresponding shift of bonding electrons.[6] While for simple carbonyl compounds the equilibrium overwhelmingly favors the more stable keto form, the presence of a second carbonyl group in a β-position, as seen in 1,3-dicarbonyl compounds, can significantly stabilize the enol tautomer.[4][7] This stabilization arises from two key factors: conjugation of the C=C double bond with the remaining carbonyl group and, crucially, the formation of a stable, six-membered quasi-aromatic ring via an intramolecular hydrogen bond.[5][7]

Caption: Intramolecular hydrogen bonding in the enol tautomer.

A Multi-faceted Approach to Quantifying Tautomeric Equilibrium

Caption: A self-validating workflow for tautomer analysis.

The Cornerstone Technique: ¹H NMR Spectroscopy

Expertise & Rationale: ¹H NMR spectroscopy is the most powerful and direct method for quantifying keto-enol equilibria in solution. [8][9]The tautomerization process for most β-dicarbonyls is slow on the NMR timescale at room temperature, meaning that distinct sets of signals for both the keto and enol forms can be observed simultaneously in the same spectrum. [10][11]The ratio of these forms, and thus the equilibrium constant (K_eq), can be determined by integrating the areas of well-resolved, non-overlapping peaks corresponding to each tautomer.

Experimental Protocol: ¹H NMR Analysis

-

Sample Preparation: Prepare a dilute solution (e.g., 0.05 M) of Ethyl 4-acetoxyacetoacetate in the chosen deuterated solvent (e.g., CDCl₃, DMSO-d₆, C₆D₆). Using a consistent, dilute concentration is critical to minimize intermolecular hydrogen bonding, which can complicate the equilibrium. [8]2. Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) to achieve optimal signal dispersion. Ensure the sample is thermally equilibrated within the probe to the desired temperature (e.g., 298 K).

-

Data Acquisition: Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio. Ensure the relaxation delay (d1) is at least 5 times the longest T₁ of the protons being integrated to ensure fully relaxed, quantitative signals.

-

Data Processing: Process the spectrum using appropriate software. Apply phasing and baseline correction meticulously.

-

Signal Assignment & Integration:

-

Keto Tautomer: Identify the characteristic singlet for the α-protons (CH₂) flanked by two carbonyl groups.

-

Enol Tautomer: Identify the characteristic singlet for the vinylic proton (=CH) and the broad singlet for the enolic hydroxyl proton (-OH), which is often shifted far downfield (e.g., >10 ppm) due to the strong intramolecular hydrogen bond. [12][13] * Integrate the well-resolved α-proton signal of the keto form and the vinylic proton signal of the enol form. These are ideal for quantification as they each represent a single proton environment (after normalization in the case of the keto CH₂).

-

-

Calculation of Equilibrium Constant (K_eq):

-

Let I_enol be the integral of the vinylic proton (1H).

-

Let I_keto be the integral of the α-protons (2H).

-

The mole fraction of the enol form, X_enol = (I_enol) / (I_enol + I_keto/2).

-

The mole fraction of the keto form, X_keto = (I_keto/2) / (I_enol + I_keto/2).

-

K_eq = [enol]/[keto] = X_enol / X_keto = (2 * I_enol) / I_keto.

-

Corroborative Analysis: UV-Vis Spectroscopy

Experimental Protocol: UV-Vis Analysis

-

Sample Preparation: Prepare a series of very dilute solutions (to adhere to the Beer-Lambert law) of Ethyl 4-acetoxyacetoacetate in various solvents of differing polarity (e.g., hexane, chloroform, acetonitrile, methanol). Use a consistent concentration across all samples.

-

Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm) using a dual-beam spectrophotometer. Use the pure solvent as a blank.

-

Data Analysis: Compare the spectra obtained in different solvents. Note the position (λ_max) and intensity (absorbance) of the principal absorption bands. Correlate the increase in absorbance of the band assigned to the enol's π→π* transition with the expected increase in enol content in less polar solvents, as determined by NMR.

In Silico Validation: Computational Chemistry

Expertise & Rationale: Density Functional Theory (DFT) provides a powerful theoretical tool to investigate the intrinsic stabilities of the tautomers and the transition state connecting them. [6][18][19]By calculating the Gibbs free energies (G) of the optimized keto and enol structures, we can predict the equilibrium constant (ΔG = -RT ln K_eq) in the gas phase and in solution using a Polarizable Continuum Model (PCM) to approximate solvent effects. [20]Agreement between the computationally predicted trend and the experimentally observed trend provides strong validation for the entire analytical workflow.

Methodology: DFT Calculations

-

Structure Optimization: Build the initial 3D structures of both the keto and the chelated cis-enol tautomers of Ethyl 4-acetoxyacetoacetate.

-

Energy Calculation: Perform full geometry optimization and frequency calculations for both tautomers using a suitable DFT functional and basis set (e.g., B3LYP/6-31+G(d,p)). [18]The absence of imaginary frequencies confirms a true energy minimum.

-

Solvent Modeling: Repeat the optimization and frequency calculations using an implicit solvent model (e.g., IEFPCM) to simulate different solvent environments (e.g., chloroform, DMSO).

-

Data Analysis:

-

Extract the Gibbs free energies for each tautomer in each environment.

-

Calculate the free energy difference: ΔG = G_enol - G_keto.

-

Calculate the theoretical K_eq = exp(-ΔG/RT).

-

Compare the calculated relative stabilities and the trend in K_eq across different solvents with the experimental data from NMR.

-

Factors Modulating the Keto-Enol Equilibrium

The tautomeric equilibrium is not fixed; it is highly sensitive to its environment. Understanding these influences is key to controlling the compound's properties.

Solvent Effects

The choice of solvent can dramatically shift the keto-enol equilibrium. [21][22]This is a consequence of differential solvation of the tautomers.

-

Non-polar Solvents (e.g., Hexane, CCl₄): These solvents do not compete for hydrogen bonding. They minimally disrupt the internal hydrogen bond of the enol form, thus favoring the enol tautomer. [4]* Polar Aprotic Solvents (e.g., Chloroform, Acetonitrile): These solvents are more polar and can stabilize the more polar tautomer. Often, the keto form is considered more polar and is favored as solvent polarity increases, a trend known as Meyer's Rule. [8][10]* Polar Protic Solvents (e.g., Methanol, Water): These solvents are hydrogen bond donors and acceptors. They can form strong intermolecular hydrogen bonds with the carbonyl groups of the keto form and can disrupt the enol's intramolecular hydrogen bond by competing for the enolic hydroxyl group. This competition strongly destabilizes the enol form, shifting the equilibrium significantly toward the keto tautomer. [4][22] Table 1: Predicted Solvent-Dependent Tautomeric Equilibrium (This table represents expected trends for a β-ketoester like Ethyl 4-acetoxyacetoacetate based on established principles for similar molecules.)[4][8]

| Solvent | Dielectric Constant (ε) | H-Bonding Ability | Expected Predominant Tautomer | Expected % Enol (Approx.) |

| Hexane | 1.9 | None | Enol | High (~40-50%) |

| Chloroform (CDCl₃) | 4.8 | Weak Donor | Keto/Enol Mixture | Moderate (~10-20%) |

| Acetonitrile | 37.5 | Aprotic | Keto | Low (~5-10%) |

| DMSO | 47.0 | Aprotic (Acceptor) | Keto | Low (~5-10%) |

| Methanol (CD₃OD) | 32.7 | Protic | Keto | Very Low (<5%) |

| Water (D₂O) | 80.1 | Protic | Keto | Very Low (<2%) |

Temperature Dependence

Studying the equilibrium at various temperatures using Variable Temperature (VT) NMR allows for the determination of thermodynamic parameters. By plotting ln(K_eq) versus 1/T (a van 't Hoff plot), the enthalpy (ΔH°) and entropy (ΔS°) of tautomerization can be extracted. Generally, the formation of the highly ordered, chelated enol ring from the more flexible keto form is enthalpically favored but entropically disfavored. [8]

Implications for Drug Development and Synthesis

The two tautomers of Ethyl 4-acetoxyacetoacetate are distinct chemical entities with different properties:

-

Reactivity: The enol is a nucleophile at the α-carbon, while the keto form is an electrophile at the carbonyl carbons and can be deprotonated to form an enolate. The predominant tautomer will dictate the molecule's reaction pathways.

-

Physicochemical Properties: Tautomers can have different pKa values, lipophilicity (logP), solubility, and crystal packing, all of which are critical parameters in drug design and formulation. [2]* Biological Activity: Since a drug's interaction with its target is highly dependent on its 3D shape and hydrogen bonding capabilities, two tautomers may exhibit vastly different binding affinities. The form that predominates under physiological conditions (aqueous, pH 7.4) is of paramount importance.

By applying the rigorous analytical framework detailed in this guide, researchers can gain a definitive understanding of the tautomeric landscape of Ethyl 4-acetoxyacetoacetate, enabling precise control over its synthetic applications and accurate prediction of its behavior in biological and pharmaceutical contexts.

References

-

Cook, G., & Feltman, P. M. (n.d.). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. Journal of Chemical Education. Available at: [Link]

-

Oriental Journal of Chemistry. (2023, February 27). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Available at: [Link]

-

SciSpace. (2010, December). Solvent effects on the keto-enol tautomeric equilibrium of tetronic and ethyl acetoacetate carbon acids: a theoretical study. Available at: [Link]

-

Diva-portal.org. (n.d.). Computational Studies of Photobiological Keto-Enol Reactions and Chromophores. Available at: [Link]

-

President & Fellows of Harvard College. (2025, July 29). Keto-Enol Tautomerization Mechanisms in Solid-State Chemistry. Available at: [Link]

-

ACS Publications. (n.d.). Keto-enol tautomerization: A thermodynamic and kinetic study. Available at: [Link]

-

ACS Publications. (n.d.). An NMR study of keto-enol tautomerism in β[beta]-dicarbonyl compounds. Available at: [Link]

-

Canadian Science Publishing. (n.d.). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Available at: [Link]

-

ResearchGate. (n.d.). Solvent effects on the keto-enol tautomeric equilibrium of tetronic and ethyl acetoacetate carbon acids. A theoretical study | Request PDF. Available at: [Link]

-

ResearchGate. (2017, June 17). Computational Studies on the Keto-Enol Tautomerism of Acetylacetone. Available at: [Link]

-

ASU Core Research Facilities. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. Available at: [Link]

-

Semantic Scholar. (1965, May 1). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Available at: [Link]

-

Oxford Academic. (n.d.). H/D Isotope Effects in Keto-Enol Tautomerism of β-Dicarbonyl Compounds —Importance of Nuclear Quantum Effects of Hydrogen Nuclei—. Available at: [Link]

-

ResearchGate. (2025, August 6). Keto–enol tautomerism in β-dicarbonyls studied by nuclear magnetic resonance spectroscopy. II. Solvent effects on proton chemical shifts and on equilibrium constants. Available at: [Link]

-

ScholarWorks. (n.d.). Mechanism and dynamics of the keto-enol tautomerization equilibrium of acetylacetone in binary solvent mixtures. Available at: [Link]

-

Journal of Emerging Investigators. (2022, December 2). Deuterated solvent effects in the kinetics and thermodynamics of keto-enol tautomerization of ETFAA. Available at: [Link]

-

Slideshare. (n.d.). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. Available at: [Link]

-

Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism : Key Points. Available at: [Link]

-

Chemistry LibreTexts. (2023, January 29). 22.1: Keto-Enol Tautomerism. Available at: [Link]

-

RSC Publishing. (n.d.). Interplay between conformational and solvent effects in UV-visible absorption spectra: curcumin tautomers as a case study. Available at: [Link]

-

Pearson. (n.d.). Tautomers of Dicarbonyl Compounds: Videos & Practice Problems. Available at: [Link]

-

Semantic Scholar. (n.d.). Effect on Chemical Equilibrium : Keto-Enol Tautomerism of Ethyl Acetoacetate KT H 3 CyOC 2 H 5 33 ° C. Available at: [Link]

-

ACS Publications. (n.d.). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin | The Journal of Organic Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Tautomerism: Introduction, History, and Recent Developments in Experimental and Theoretical Methods | Request PDF. Available at: [Link]

-

YouTube. (2022, July 16). keto enol tautomerism of ethyl acetoacetate || Detail mechanism. Available at: [Link]

-

Chemistry LibreTexts. (2022, September 3). 4.4: Ethyl Acetoacetate and Its Enol Form. Available at: [Link]

-

RSC Publishing. (n.d.). The keto–enol tautomerization of ethyl acetoacetate in choline ionic liquids: the role of cation and anion in switching the tautomeric equilibrium. Available at: [Link]

-

NIH. (2022, March 10). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. Available at: [Link]

-

BioPchem. (n.d.). Lab 3 – Keto-Enol Chemical Equilibrium & Kinetics. Available at: [Link]

-

Wiley-VCH. (2013, October 8). 1 Tautomerism: Introduction, History, and Recent Developments in Experimental and Theoretical Methods. Available at: [Link]

-

Wikipedia. (n.d.). Ethyl acetoacetate. Available at: [Link]

-

Science.gov. (n.d.). tautomerism: Topics by Science.gov. Available at: [Link]

-

NIH. (n.d.). What impact does tautomerism have on drug discovery and development? - PMC. Available at: [Link]

-

Quora. (2018, March 14). What is tautomerism? What is special about it? How & why?. Available at: [Link]

-

PubMed. (n.d.). A novel method for quantitative analysis of acetylacetone and ethyl acetoacetate by fluorine-19 nuclear magnetic spectroscopy. Available at: [Link]

-

PubChem. (n.d.). Ethyl Acetoacetate | C6H10O3 | CID 8868. Available at: [Link]

-

YouTube. (2025, March 23). Synthesis of a Complex Ketone from Ethyl Acetate. Available at: [Link]

-

PubMed. (n.d.). Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations. Available at: [Link]

Sources

- 1. tautomerism: Topics by Science.gov [science.gov]

- 2. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. quora.com [quora.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Keto-Enol Tautomerization Mechanisms in Solid-State Chemistry [eureka.patsnap.com]

- 7. Tautomers of Dicarbonyl Compounds Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 8. glaserr.missouri.edu [glaserr.missouri.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. cores.research.asu.edu [cores.research.asu.edu]

- 11. biopchem.education [biopchem.education]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. researchgate.net [researchgate.net]

- 15. Interplay between conformational and solvent effects in UV-visible absorption spectra: curcumin tautomers as a case study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 16. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 17. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

- 19. researchgate.net [researchgate.net]

- 20. scispace.com [scispace.com]

- 21. cdnsciencepub.com [cdnsciencepub.com]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Ethyl 4-acetoxyacetoacetate

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Thermal Landscape of Complex Molecules

In the realm of pharmaceutical development and fine chemical synthesis, a thorough understanding of a molecule's thermal stability is not merely a regulatory checkbox but a cornerstone of process safety, formulation development, and shelf-life prediction. Ethyl 4-acetoxyacetoacetate, a versatile β-keto ester, presents a unique case study in thermal decomposition due to its dual functional groups: an acetate and a β-keto ester. This guide, crafted from the perspective of a Senior Application Scientist, aims to provide a comprehensive technical overview of the methodologies and expected outcomes when investigating the thermal stability of this compound. We will delve into the causality behind experimental choices, ensuring that the described protocols are self-validating systems for generating reliable and reproducible data.

Introduction to Ethyl 4-acetoxyacetoacetate: A Molecule of Interest

Ethyl 4-acetoxyacetoacetate is a key intermediate in various organic syntheses, valued for its reactive methylene group and its utility in building complex molecular architectures. Its structure, however, suggests potential thermal liabilities. The presence of two ester functionalities, one of which is a β-keto ester, implies that the molecule may undergo complex, multi-step decomposition reactions upon heating. A comprehensive thermal analysis is therefore crucial for any application where it might be subjected to elevated temperatures, such as in distillation, melt processing, or accelerated stability studies.

Predicted Thermal Decomposition Pathways

Pathway A: Decarboxylation of the β-Keto Ester Moiety

The β-keto ester functionality is known to be thermally labile. Upon heating, it is plausible that the ester undergoes hydrolysis (if moisture is present) or directly rearranges to form a β-keto acid intermediate, which then readily decarboxylates.[1][2] This process is often spontaneous once the β-keto acid is formed.[2]

The proposed mechanism involves a cyclic transition state, leading to the elimination of carbon dioxide and the formation of an enol, which then tautomerizes to the more stable ketone, 1-acetoxyacetone.

Caption: Proposed decarboxylation pathway of Ethyl 4-acetoxyacetoacetate.

Pathway B: Elimination of Acetic Acid from the Acetate Group

Esters, particularly those with a β-hydrogen, can undergo thermal elimination to form an alkene and a carboxylic acid.[3][4] In the case of Ethyl 4-acetoxyacetoacetate, the acetate group can be eliminated as acetic acid, leading to the formation of ethyl 2,3-butadienoate.

This reaction is believed to proceed through a concerted, six-membered cyclic transition state.[3][4]

Sources

Solubility of Ethyl 4-acetoxyacetoacetate in common organic solvents

An In-depth Technical Guide to the Solubility of Ethyl 4-acetoxyacetoacetate in Common Organic Solvents

Authored by: A Senior Application Scientist

Abstract

Ethyl 4-acetoxyacetoacetate is a keto-ester of significant interest in organic synthesis, serving as a versatile building block for various pharmaceuticals and specialty chemicals. A thorough understanding of its solubility characteristics in common organic solvents is paramount for its effective use in reaction chemistry, purification processes, and formulation development. This technical guide provides a comprehensive overview of the predicted solubility of ethyl 4-acetoxyacetoacetate based on its molecular structure, alongside a detailed experimental protocol for its quantitative determination. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their work.

Introduction to Ethyl 4-acetoxyacetoacetate

Ethyl 4-acetoxyacetoacetate, with the molecular formula C₈H₁₂O₅, is a derivative of ethyl acetoacetate. Its structure incorporates both an ester and a ketone functional group, as well as an additional acetate group, which significantly influences its physical and chemical properties, including its solubility. The presence of polar functional groups suggests a degree of polarity, which is a key determinant of its solubility in various organic solvents.

Predicting Solubility: A "Like Dissolves Like" Approach

The principle of "like dissolves like" is a fundamental concept in predicting the solubility of a solute in a solvent.[1] This principle states that substances with similar polarities are more likely to be soluble in one another.

Ethyl 4-acetoxyacetoacetate possesses both polar (the carbonyl and ester groups) and non-polar (the ethyl and acetyl hydrocarbon portions) characteristics. This amphiphilic nature suggests that it will exhibit a range of solubilities in different organic solvents.

-

Polar Protic and Aprotic Solvents: Due to its polar functional groups, ethyl 4-acetoxyacetoacetate is expected to be soluble in polar aprotic solvents such as acetone, ethyl acetate, and tetrahydrofuran (THF), as well as polar protic solvents like ethanol and methanol. The lone pairs of electrons on the oxygen atoms of the ester and ketone groups can act as hydrogen bond acceptors, facilitating interactions with protic solvents.

-

Non-Polar Solvents: The presence of the ethyl and acetyl hydrocarbon chains imparts some non-polar character to the molecule. Consequently, it is likely to have some solubility in less polar solvents like dichloromethane and chloroform. Complete miscibility with highly non-polar solvents such as hexanes or toluene is less likely, though partial solubility can be expected.

Quantitative Solubility Data

| Solvent | Chemical Class | Predicted Solubility | Experimental Value ( g/100 mL) |

| Acetone | Ketone | Soluble | |

| Ethanol | Alcohol | Soluble | |

| Methanol | Alcohol | Soluble | |

| Ethyl Acetate | Ester | Soluble | |

| Dichloromethane | Chlorinated Hydrocarbon | Soluble | |

| Chloroform | Chlorinated Hydrocarbon | Soluble | |

| Toluene | Aromatic Hydrocarbon | Sparingly Soluble | |

| Hexanes | Aliphatic Hydrocarbon | Sparingly Soluble | |

| Water | Protic | Slightly Soluble |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain accurate and reliable quantitative solubility data, a well-controlled experimental procedure is essential. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a solvent.[2]

Principle

An excess amount of the solute (ethyl 4-acetoxyacetoacetate) is agitated in a specific solvent at a constant temperature for a sufficient duration to reach equilibrium. The concentration of the solute in the resulting saturated solution is then determined analytically.

Materials and Equipment

-

Ethyl 4-acetoxyacetoacetate (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker bath or incubator

-

Screw-cap vials or flasks

-

Syringe filters (chemically compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation (e.g., High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC))

Step-by-Step Methodology

-

Preparation of Supersaturated Solution:

-

Add an excess amount of ethyl 4-acetoxyacetoacetate to a known volume or mass of the chosen solvent in a screw-cap vial. The presence of undissolved solute is crucial for ensuring that a saturated solution is achieved.

-

-

Equilibration:

-

Place the sealed vial in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. The agitation should be vigorous enough to maintain a suspension of the excess solid.

-

-

Phase Separation:

-

After the equilibration period, allow the vial to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a chemically compatible syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

-

Sample Preparation for Analysis:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted sample using a validated analytical method, such as HPLC or GC, to determine the concentration of ethyl 4-acetoxyacetoacetate.

-

A calibration curve prepared from standard solutions of known concentrations must be used for accurate quantification.

-

-

Data Calculation:

-

Calculate the solubility from the determined concentration, taking into account the dilution factor. The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

-

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of Ethyl 4-acetoxyacetoacetate.

Safety and Handling

Ethyl 4-acetoxyacetoacetate should be handled in a well-ventilated area, preferably in a chemical fume hood.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[4] Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[5]

Conclusion

While specific quantitative data on the solubility of ethyl 4-acetoxyacetoacetate in a wide array of organic solvents is not extensively documented, its molecular structure provides a solid basis for predicting its solubility behavior. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable method for their determination. A thorough understanding and empirical validation of the solubility of this compound are critical for its successful application in research and development.

References

- Vertex AI Search. (n.d.).

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds | PDF | Solution.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone [Video]. YouTube.

- Vertex AI Search. (2023, August 31). Solubility of Organic Compounds.

- Pfaltz & Bauer, Inc. (n.d.).

- (2022, August 1).

- National Center for Biotechnology Information. (n.d.). Ethyl 4-(acetyloxy)

- (2010, May 7).

- ChemicalBook. (n.d.).

- Chemos GmbH & Co.KG. (n.d.).

- National Center for Biotechnology Information. (n.d.).

- Organic Syntheses. (n.d.).

- ChemicalBook. (2026, January 13).

- ChemPoint.com. (n.d.).

- Wikipedia. (n.d.).

- Organic Syntheses. (n.d.). Acetoacetic acid, ethyl ester.

- Google Patents. (n.d.).

- National Center for Biotechnology Information. (n.d.).

- Coach Benner. (n.d.).

- Wikipedia. (n.d.).

- Scribd. (n.d.). Ethyl Acetate Purification | PDF | Acetic Acid | Cooking, Food & Wine.

- Benchchem. (n.d.).

Sources

A Comprehensive Technical Guide to Sourcing and Quality Evaluation of High-Purity Ethyl 4-acetoxyacetoacetate for Pharmaceutical Research and Development

For researchers, scientists, and professionals engaged in the intricate landscape of drug discovery and development, the procurement of high-purity starting materials and intermediates is a foundational pillar of success. The integrity of these materials directly influences the validity of experimental outcomes, the reproducibility of synthetic pathways, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This in-depth technical guide focuses on Ethyl 4-acetoxyacetoacetate, a key building block in organic synthesis, providing a comprehensive overview of its commercial sourcing, quality assessment, and handling protocols.

Strategic Importance of Ethyl 4-acetoxyacetoacetate in Synthesis

Ethyl 4-acetoxyacetoacetate (CAS No. 25779-13-9) is a versatile β-ketoester that serves as a valuable precursor in the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. Its bifunctional nature, possessing both a reactive β-ketoester moiety and a protected hydroxyl group in the form of an acetate ester, allows for sequential and site-selective chemical transformations. This makes it a strategic intermediate in the synthesis of various pharmaceutical agents. The purity of this reagent is paramount, as even minor impurities can lead to undesirable side reactions, complex purification challenges, and compromised yields of the target molecule.

Commercial Availability: Navigating the Supplier Landscape

A direct search for high-purity Ethyl 4-acetoxyacetoacetate reveals that it is not a widely stocked, off-the-shelf chemical. The market is more readily populated with its precursors and analogues, such as ethyl acetoacetate and ethyl 4-chloroacetoacetate. Consequently, researchers requiring this specific intermediate in high-purity grades (typically >98%) will likely need to engage with companies specializing in custom chemical synthesis.

Identifying Suitable Custom Synthesis Partners

The selection of a custom synthesis provider is a critical decision. Researchers should prioritize companies with a proven track record in the synthesis of pharmaceutical intermediates and complex organic molecules. Key indicators of a suitable partner include:

-

Expertise in Multi-Step Synthesis: The synthesis of Ethyl 4-acetoxyacetoacetate is a multi-step process, and the chosen supplier should have demonstrable experience in this area.[1][2]

-

Strong Analytical Capabilities: The supplier must have a robust analytical department capable of verifying the structure and purity of the final compound and all intermediates.

-

Regulatory Compliance and Quality Systems: For drug development applications, it is advantageous to partner with suppliers who operate under recognized quality management systems, such as ISO 9001, or have experience with Good Manufacturing Practice (GMP) guidelines.[3]

-

Clear Communication and Project Management: A transparent and collaborative approach to project updates and problem-solving is essential for a successful custom synthesis project.[1]

Table 1: Representative Custom Synthesis and Specialty Chemical Suppliers

| Supplier Category | Key Characteristics | Potential Suppliers (Illustrative) |

| Custom Synthesis Specialists | Expertise in multi-step organic synthesis from milligram to kilogram scale. Often provide detailed project management and reporting. | Enamine, Tocris Bioscience, ChiroBlock, Kingchem |

| Pharmaceutical Intermediate Manufacturers | Focus on the development and production of intermediates for the pharmaceutical industry, often with experience in regulatory compliance. | FramoChem, Dolphin Pharmaceutical |

| Specialty Chemical Distributors | May offer sourcing services for non-stock chemicals through their network of manufacturers. | Wego Chemical Group |

Note: This table is illustrative and not exhaustive. Researchers should conduct their own due diligence when selecting a supplier.

Synthesis of High-Purity Ethyl 4-acetoxyacetoacetate: A Plausible Pathway

Given that Ethyl 4-acetoxyacetoacetate is primarily available through custom synthesis, an understanding of its synthesis is crucial for anticipating potential impurities and for informed discussions with a synthesis partner. A common and logical synthetic route involves the nucleophilic substitution of a halide in a precursor molecule.

Proposed Synthetic Route

A highly plausible method for the synthesis of Ethyl 4-acetoxyacetoacetate is the reaction of Ethyl 4-chloroacetoacetate with a suitable acetate salt, such as sodium acetate or potassium acetate, in an appropriate solvent.

Reaction Scheme:

This reaction is a standard nucleophilic substitution where the acetate anion displaces the chloride ion. The choice of solvent is critical to ensure the solubility of the reactants and to facilitate the reaction. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are often suitable for such transformations.

Potential Impurities and their Mitigation

The purity of the final product is intrinsically linked to the purity of the starting materials and the control of the reaction conditions. Potential impurities could include:

-

Unreacted Ethyl 4-chloroacetoacetate: Incomplete reaction will result in the presence of the starting material. The progress of the reaction should be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) to ensure completion.

-

By-products from side reactions: The presence of other nucleophiles or bases could lead to side reactions. For instance, elimination reactions could occur under strongly basic conditions.

-

Residual Solvents: The final product must be thoroughly dried to remove any residual solvent from the reaction or purification steps.

-

Impurities from Starting Materials: The purity of the initial Ethyl 4-chloroacetoacetate will directly impact the purity of the final product. It is advisable to source high-purity starting materials.

Purification of the final product is typically achieved through techniques such as distillation under reduced pressure or column chromatography.

Analytical Methods for Quality Control and Purity Verification

A robust analytical workflow is essential to confirm the identity and purity of synthesized Ethyl 4-acetoxyacetoacetate. A combination of chromatographic and spectroscopic techniques should be employed.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for assessing the purity of non-volatile organic compounds. A reversed-phase HPLC method, using a C18 column with a mobile phase gradient of water and acetonitrile (or methanol), is a common starting point. UV detection is suitable due to the presence of the carbonyl groups. Method development may be necessary to achieve optimal separation of the main compound from any impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying and quantifying volatile impurities, including residual solvents and by-products. The mass spectrometer provides structural information that is invaluable for impurity identification.

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation and confirmation of Ethyl 4-acetoxyacetoacetate. The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum provide a detailed fingerprint of the molecule. A ¹³C NMR spectrum will confirm the number of unique carbon environments.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of key functional groups, such as the ester carbonyls (typically in the range of 1720-1750 cm⁻¹) and the ketone carbonyl (around 1715 cm⁻¹).

Certificate of Analysis (CoA)

Upon receipt of the synthesized compound, a comprehensive Certificate of Analysis should be requested from the supplier. A thorough CoA for high-purity Ethyl 4-acetoxyacetoacetate should include:

-

Product Identification: Name, CAS number, molecular formula, and molecular weight.

-

Physical Properties: Appearance, boiling point, and density.

-

Purity Determination: The analytical method used (e.g., GC or HPLC) and the determined purity value (e.g., >98%).

-

Spectroscopic Data: Copies of the NMR and/or mass spectra used for structural confirmation.

-

Date of Analysis and Batch Number.

Safe Handling and Storage Protocols

As with any chemical reagent, proper handling and storage procedures are essential to ensure the safety of laboratory personnel and to maintain the integrity of the compound. While a specific Safety Data Sheet (SDS) for Ethyl 4-acetoxyacetoacetate may need to be developed by the synthesis provider, guidelines can be extrapolated from the SDS of similar compounds like ethyl acetoacetate.[1][2][4]

Personal Protective Equipment (PPE)

-

Eye Protection: Safety glasses or goggles are mandatory.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.

-

Skin Protection: A lab coat should be worn to protect against splashes.

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors.

Storage

-

Container: Store in a tightly sealed, airtight container.

-

Temperature: Store in a cool, dry place away from direct sunlight and heat sources.

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.

Spills and Waste Disposal

In case of a spill, absorb the material with an inert absorbent and dispose of it in accordance with local, state, and federal regulations. All chemical waste should be disposed of through a licensed waste disposal company.

Experimental Workflows and Diagrams

Workflow for Sourcing High-Purity Ethyl 4-acetoxyacetoacetate

Caption: Workflow for sourcing high-purity Ethyl 4-acetoxyacetoacetate.

Analytical Workflow for Quality Control

Caption: Analytical workflow for the quality control of Ethyl 4-acetoxyacetoacetate.

Conclusion

The procurement of high-purity Ethyl 4-acetoxyacetoacetate for pharmaceutical research and development necessitates a strategic approach focused on custom synthesis. By carefully selecting a qualified synthesis partner and implementing a rigorous analytical quality control workflow, researchers can ensure the integrity of this critical intermediate. This diligence at the outset of the synthetic pathway is a vital investment in the generation of reliable, reproducible data and the successful advancement of drug discovery programs.

References

-

ChiroBlock. Synthesis Service & Chemical Contract Research. Available from: [Link]

-

Kingchem. Custom Chemical Synthesis. Available from: [Link]

-

Biocompare. Chemical Synthesis Services. Available from: [Link]

-

Dolphin Pharmaceutical. Intermediates & Specialty Chemical Manufacturer in India. Available from: [Link]

-

Wego Chemical Group. Pharmaceutical Intermediates | Chemicals Supplier and Distribution. Available from: [Link]

-

VanDeMark. Pharmaceuticals - Phosgene Derivatives & Specialty Chemicals Manufacturing. Available from: [Link]

-

Atonax. Specialty Chemical Intermediates. Available from: [Link]

-

PubChem. Ethyl acetoacetate-4-13C. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. Synthesis of ethyl 4-haloacetoacetoacetates. US3786082A.

- Google Patents. Method for synthesizing ethyl 4,4-difluoroacetoacetate. CN102206155A.

-

BuyersGuideChem. Ethyl 4,4-difluoroacetoacetate | 352-24-9. Available from: [Link]

-

Xiamen AECO Chemical Industrial Co., Ltd. Ethyl 4-chloroacetoacetate CAS 638-07-3. Available from: [Link]

-

Patsnap. Preparation method of ethyl 4-chloroacetoacetate. CN111925332A. Available from: [Link]

-

Organic Syntheses. Acetoacetic acid, ethyl ester. Available from: [Link]

-

Wikipedia. Ethyl acetoacetate. Available from: [Link]

-

PubChem. Ethyl 4-chloroacetoacetate. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. A kind of preparation method of 4-chloroacetyl acetacetic ester. CN103787883B.

- Google Patents. Method for continuously synthesizing ethyl 4-chloroacetoacetates. CN105693509A.

- Google Patents. A kind of synthetic method of ethyl 4-methoxy acetoacetate. CN107827814A.

- Google Patents. Process for the preparation of alkyl 4[2-(phthalimido)ethoxy]-acetoacetate. US6562983B1.

- Google Patents. The preparation method of 4,4,4-ethyl trifluoroacetoacetate. CN103694119A.

-

Journal of the Chemical Society, Perkin Transactions 1. Stereoselective synthesis of cis-4-(substituted) monobactams from ethyl acetoacetate. Available from: [Link]

Sources

Safety and handling precautions for Ethyl 4-acetoxyacetoacetate

An In-depth Technical Guide to the Safe Handling of Ethyl 4-acetoxyacetoacetate

Preamble: A Note on Scientific Diligence

This document provides a comprehensive guide to the safe handling of Ethyl 4-acetoxyacetoacetate (CAS No. 25560-91-2). It is critical for all researchers, scientists, and drug development professionals to recognize that detailed, peer-reviewed toxicological and safety data for this specific compound are not extensively published.

In adherence with the principles of chemical safety and risk assessment, the following guidelines have been synthesized by leveraging data from structurally similar and well-characterized analogues, primarily Ethyl acetoacetate (EAA) and Ethyl 4-chloroacetoacetate . This approach mandates a cautious and conservative application of safety protocols, assuming a hazard profile at least equivalent to its analogues until specific data becomes available. The causality behind each recommendation is explained to empower laboratory personnel with the knowledge to work safely and effectively.

Hazard Identification and Risk Assessment

The primary directive in handling any chemical with incomplete data is to treat it with a heightened level of caution. Based on its analogues, Ethyl 4-acetoxyacetoacetate should be considered, at a minimum, a combustible liquid that can cause significant irritation to the eyes, skin, and respiratory tract.

Inferred GHS Classification

While a formal GHS classification is not established, a conservative classification based on analogue data is prudent.

| Hazard Class | Category | Inferred Hazard Statement | Basis of Inference |

| Flammable Liquids | Category 4 | H227: Combustible liquid | Based on Ethyl Acetoacetate[1][2] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Based on Ethyl Acetoacetate |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Based on Ethyl Acetoacetate[3] |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | Based on Ethyl Acetoacetate[3] |

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled | Based on Ethyl Acetoacetate[3] |

Note: The highly toxic profile of Ethyl 4-chloroacetoacetate (Toxic if swallowed, Causes severe skin burns) underscores the necessity for stringent handling protocols to avoid any contact.[4][5][6]

The Logic of Analogue-Based Assessment

The functional groups present in Ethyl 4-acetoxyacetoacetate—an ester and a beta-keto ester—are known to be reactive and can cause biological irritation. The handling procedures are therefore designed to mitigate the risks associated with these chemical motifs. This proactive approach ensures a self-validating system of safety; by preparing for the known hazards of similar compounds, we establish a robust defense against potential, uncharacterized risks.

Exposure Controls and Personal Protective Equipment (PPE)